3-Hydrazinylbenzamide 2,2,2-trifluoroacetate
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Overview
Description
3-Hydrazinylbenzamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H10F3N3O3 It is a derivative of benzamide, where the amide group is substituted with a hydrazine group, and the compound is further modified by the addition of a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate typically involves the reaction of 3-hydrazinylbenzamide with trifluoroacetic acid. The process can be summarized as follows:
Starting Materials: 3-Hydrazinylbenzamide and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylbenzamide 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydrazinylbenzamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydrazinylbenzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinylbenzamide: Lacks the trifluoroacetate group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroacetohydrazide: Contains a hydrazide group instead of a benzamide moiety, leading to different applications and reactivity.
Benzamide Derivatives: Various benzamide derivatives with different substituents exhibit unique properties and applications.
Uniqueness
3-Hydrazinylbenzamide 2,2,2-trifluoroacetate is unique due to the presence of both the hydrazine and trifluoroacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-hydrazinylbenzamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.C2HF3O2/c8-7(11)5-2-1-3-6(4-5)10-9;3-2(4,5)1(6)7/h1-4,10H,9H2,(H2,8,11);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXONTODEVIICT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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